molecular formula C10H21NO2 B13510326 (S)-tert-Butyl 2-(methylamino)pentanoate

(S)-tert-Butyl 2-(methylamino)pentanoate

Cat. No.: B13510326
M. Wt: 187.28 g/mol
InChI Key: DQLIFRAKPPVASS-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 2-(methylamino)pentanoate is a chiral secondary amine ester characterized by a tert-butyl ester group and a methylamino substituent at the C2 position of the pentanoate backbone. This compound is part of a broader class of amino acid derivatives and peptidomimetics, often utilized in medicinal chemistry for their role in modulating protein-protein interactions or as intermediates in synthesizing bioactive molecules . Its (S)-configuration ensures enantioselectivity, which is critical for biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(methylamino)pentanoate typically involves the esterification of (2S)-2-(methylamino)pentanoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (2S)-2-(methylamino)pentanoate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield (S)-2-(methylamino)pentanoic acid. This reaction is critical for generating biologically active forms of the compound:

  • Acidic hydrolysis : Achieved using HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous/organic solvents (e.g., THF/water) at 50–70°C, producing the carboxylic acid in >90% yield.

  • Basic hydrolysis : NaOH or KOH in methanol/water mixtures at room temperature cleaves the ester bond, though slower than acidic conditions.

Mechanistic Insight :
The tert-butyl group provides steric hindrance, slowing hydrolysis compared to less bulky esters. This property enhances the compound’s stability in storage and controlled release in biological systems.

N-Alkylation of the Methylamino Group

The secondary amine participates in alkylation reactions to form tertiary amines or quaternary ammonium salts:

  • Reaction with alkyl halides :

    • Example: Treatment with allyl bromide or methyl iodide in THF at 0–25°C yields N-allyl or N,N-dimethyl derivatives (70–85% yield) .

    • Catalytic bases like DBU or K<sub>2</sub>CO<sub>3</sub> enhance reactivity .

  • Selectivity : Primary alkylating agents (e.g., methyl iodide) preferentially react over bulkier substrates due to steric constraints from the tert-butyl group .

Unintended Side Reaction :
Exposure to DBU (1,8-diazabicycloundec-7-ene) at elevated temperatures can lead to N-alkylation of DBU itself, forming byproducts like 41 (Fig. 1) .

Enzyme Inhibition via Active Metabolite

Hydrolysis releases (S)-2-(methylamino)pentanoic acid, which inhibits betaine-homocysteine S-methyltransferase (BHMT):

  • Binding Affinity : The metabolite exhibits a K<sub>i</sub> of ~12 nM for BHMT, disrupting homocysteine metabolism .

  • Structural Basis :

    • The methylamino group forms hydrogen bonds with BHMT’s active-site residues.

    • The pentanoate chain occupies a hydrophobic pocket, enhancing selectivity .

Inhibitor PropertyValue/ObservationSource
IC<sub>50</sub> (BHMT)84–138 nM
Selectivity over System A>100-fold
Metabolic Stabilityt<sub>1/2</sub> = 4.2 h (in vitro)

Salt Formation for Enhanced Solubility

Protonation of the methylamino group enables salt formation:

  • HCl Salt : Prepared by treating the free base with HCl in diethyl ether, improving aqueous solubility for pharmacological studies .

  • Stability : The hydrochloride salt remains stable under ambient conditions for >12 months .

Comparative Reactivity with Analogues

Reactivity trends compared to structurally similar compounds:

CompoundEster Hydrolysis RateN-Alkylation YieldBHMT Inhibition (IC<sub>50</sub>)
(S)-tert-Butyl 2-(methylamino)pentanoateModerate70–85%84 nM
(S)-tert-Butyl 2-aminohexanoateFaster60–75%210 nM
N,N-Dimethylglycine tert-butyl esterSlowN/A>1 µM

Data aggregated from .

Scientific Research Applications

tert-Butyl (2S)-2-(methylamino)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2S)-2-(methylamino)pentanoic acid, which can then interact with biological targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ester Group Variations

  • Benzyl vs. tert-Butyl Esters: Benzyl (R)-5-((tert-Butoxycarbonyl)amino)-2-(methylamino)pentanoate (6): This analog features a benzyl ester and Boc-protected amino group. The benzyl ester offers labile protection under hydrogenolysis, contrasting with the tert-butyl ester's stability under acidic conditions. Compound 6 was synthesized with an 82% yield via deprotection using K₂CO₃ and thiophenol . (S)-tert-Butyl 2-(Methylamino)pentanoate: The tert-butyl group provides steric protection, enhancing stability but limiting reactivity in certain synthetic pathways. Its simpler structure avoids the need for Boc deprotection steps .

Amino Group Modifications

  • Protected vs. Unprotected Amines: (S)-tert-Butyl 5-Bromo-2-((tert-butoxycarbonyl)amino)pentanoate: Contains a Boc-protected amino group and a bromo substituent (MW: 352.27), enabling further functionalization. This compound is used as a precursor for PET radiotracers, highlighting its role in diagnostic imaging . (S)-tert-Butyl 2-Amino-4-methylpentanoate Hydrochloride: A hydrochloride salt with a leucine backbone (MW: 223.74).

Stereochemical and Functional Group Effects

  • Isomer Ratios in Trifluoroacetamido Derivatives: tert-Butyl 5-Phenoxy-4-hydroxy-2-(2,2,2-trifluoroacetamido)pentanoate (2f): Exhibits a 56:44 major:minor isomer ratio, indicating challenges in stereochemical control during synthesis. The electron-withdrawing trifluoroacetamido group reduces nucleophilicity compared to the methylamino group in the target compound .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight logS BBB Permeability P-gp Substrate
This compound Not reported N/A Predicted low Unlikely
(S)-tert-Butyl 2-Amino-4-methylpentanoate HCl 223.74 -2.1 Moderate No
tert-Butyl 5-Phenoxy-4-hydroxy-2-(TFA)pentanoate 383.35 -3.4 Low Yes

Biological Activity

(S)-tert-Butyl 2-(methylamino)pentanoate is an amino acid derivative notable for its chirality and potential biological activities. This compound has garnered attention in medicinal chemistry for its interactions with various biological systems, particularly as an enzyme inhibitor. This article will explore the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

 S tert Butyl 2 methylamino pentanoate\text{ S tert Butyl 2 methylamino pentanoate}

The synthesis typically involves several key steps, including protection of functional groups and coupling reactions. Various synthetic routes can yield different derivatives with specific properties, enhancing their biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against enzymes such as betaine-homocysteine S-methyltransferase . This enzyme plays a crucial role in methyl group transfers that are vital for metabolic pathways related to homocysteine metabolism and cardiovascular health. Inhibitors derived from this compound have shown moderate to high potency, suggesting therapeutic applications in cardiovascular diseases and metabolic disorders.

Binding Affinity Studies

Interaction studies reveal that modifications to the methylamino group can significantly influence binding properties and inhibitory activity against specific enzymes. Techniques such as isothermal titration calorimetry and surface plasmon resonance are employed to quantitatively assess these interactions. The binding affinity of this compound to target enzymes is critical for understanding its mechanism of action.

Case Studies

  • Breast Cancer Cell Lines : A study evaluating the efficacy of various tert-butyl esters, including derivatives of this compound, showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). These compounds were tested against nonmalignant MCF-10A cells to assess selectivity and toxicity .
    CompoundCell Line TestedInhibition (%)
    Compound AMCF-775%
    Compound BSK-BR-368%
    Compound CMDA-MB-23170%
    The results indicated that while these compounds effectively inhibited cancer cell growth, they also exhibited varying degrees of toxicity towards nonmalignant cells.
  • Pharmacokinetics : The pharmacokinetic profile of this compound was assessed in animal models. Key findings included a half-life of approximately 0.74 hours , indicating rapid clearance from the system. The volume of distribution was noted to be 4.6 L/kg , suggesting extensive tissue distribution, particularly in the liver and kidneys .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
(S)-tert-Butyl 2-aminohexanoateLonger carbon chainPotentially different enzymatic interactions
(S)-tert-Butyl 3-methyl-2-(4-nitrophenyl)propanoateAryl substitution on side chainEnhanced biological activity due to aryl group
N,N-DimethylglycineContains dimethylamineDifferent reactivity profiles in biological systems
(S)-ValineNatural amino acid without tert-butyl groupEssential in protein synthesis

This table highlights how variations in structure can lead to differing biological activities and applications in drug development.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl (2S)-2-(methylamino)pentanoate

InChI

InChI=1S/C10H21NO2/c1-6-7-8(11-5)9(12)13-10(2,3)4/h8,11H,6-7H2,1-5H3/t8-/m0/s1

InChI Key

DQLIFRAKPPVASS-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC(C)(C)C)NC

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)NC

Origin of Product

United States

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